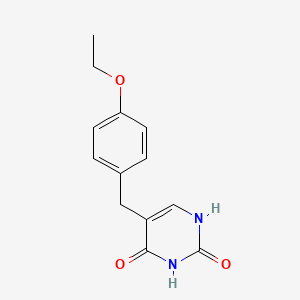

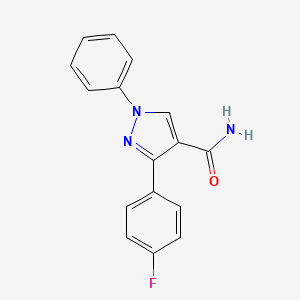

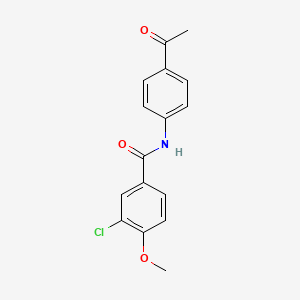

![molecular formula C22H20N2O2 B5833463 N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamide](/img/structure/B5833463.png)

N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamide, also known as DBCO-PEG4-Biotin, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a biotin derivative that is used as a tool for labeling biomolecules, such as proteins, nucleic acids, and lipids. The labeling of biomolecules with DBCO-PEG4-Biotin allows for their detection, purification, and visualization, making it an essential tool for various research applications.

Mécanisme D'action

N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin labels biomolecules through the formation of a covalent bond between the biotin moiety and the biomolecule of interest. The labeling reaction is mediated by the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which is a bioorthogonal reaction that occurs under physiological conditions, without the need for toxic reagents or harsh reaction conditions.

Biochemical and Physiological Effects

N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin has no known biochemical or physiological effects on cells or tissues. The compound is non-toxic and does not interfere with cellular processes, making it an ideal tool for the labeling of biomolecules in living cells and tissues.

Avantages Et Limitations Des Expériences En Laboratoire

The use of N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin for the labeling of biomolecules has several advantages over other labeling methods. Firstly, the SPAAC reaction is highly specific and efficient, allowing for the selective labeling of biomolecules in complex biological mixtures. Secondly, the covalent bond formed between the biotin moiety and the biomolecule of interest is stable, allowing for the detection, purification, and visualization of the labeled biomolecules. However, the use of N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin also has some limitations. For example, the labeling reaction requires the presence of an azide functional group on the biomolecule of interest, which may not always be feasible. Additionally, the SPAAC reaction can be slow, requiring long reaction times and high concentrations of N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin.

Orientations Futures

The use of N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin for the labeling of biomolecules has opened up new avenues for scientific research. In the future, the development of more efficient and specific bioorthogonal reactions may further enhance the utility of N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin for the labeling of biomolecules. Additionally, the use of N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin for the labeling of biomolecules in living cells and tissues may provide new insights into cellular processes and disease mechanisms. Finally, the application of N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin in drug discovery and development may allow for the identification and characterization of novel drug targets and the evaluation of drug efficacy and toxicity.

Méthodes De Synthèse

The synthesis of N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin involves the reaction of carboxylic acid with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) to form an active NHS ester. The active ester then reacts with DBCO-PEG4-Amine to form N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin.

Applications De Recherche Scientifique

N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin has been widely used in scientific research for the labeling of biomolecules. The labeling of biomolecules with N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin allows for their detection, purification, and visualization, making it an essential tool for various research applications. For example, N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin has been used for the labeling of proteins in complex biological mixtures, such as cell lysates and blood plasma. The labeled proteins can then be purified using streptavidin beads, and their identification and quantification can be performed using mass spectrometry.

Propriétés

IUPAC Name |

N-[4-(dimethylcarbamoyl)phenyl]-2-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-24(2)22(26)17-12-14-18(15-13-17)23-21(25)20-11-7-6-10-19(20)16-8-4-3-5-9-16/h3-15H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHQXWBHPHTLBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47196322 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chloro-4-isopropoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5833387.png)

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5833414.png)

![6-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5833419.png)

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5833431.png)

![{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5833480.png)